1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one
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Overview
Description
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one is a synthetic organic molecule featuring a complex structure with diverse functional groups. This compound finds relevance in various fields due to its unique properties and reactivity, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one typically involves multistep processes. Initial steps might involve the formation of the triazole ring via a Huisgen cycloaddition reaction between an azide and an alkyne. Subsequently, the bicyclic octane system can be constructed using strategies like Diels-Alder reactions or intramolecular cyclizations. Phenylbutanone moiety might be introduced through Friedel-Crafts alkylation or similar aromatic substitution reactions. Typical conditions may include the use of polar aprotic solvents, temperature control, and catalytic agents.
Industrial Production Methods: While laboratory-scale synthesis focuses on precision and control, industrial production of such a compound would aim for scalability and cost-effectiveness. This could involve continuous flow chemistry techniques, automated reaction monitoring, and optimization of reaction yields using large-scale reactors. Solvent recycling and waste management would also be critical considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the phenylbutanone moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions could be carried out to modify the triazole or ketone functionalities, employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions might involve nucleophilic or electrophilic attack on various parts of the molecule, facilitated by reagents like halides, amines, or organometallic compounds.
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: : Palladium on carbon (Pd/C), copper sulfate (CuSO₄).
Major Products Formed: The major products formed from these reactions would vary based on the functional group targeted and the reaction conditions. For instance, oxidation might yield carboxylic acids or ketones, while reduction could result in alcohols or amines.
Scientific Research Applications
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one finds applications in various scientific fields:
Chemistry: : Utilized in studying reaction mechanisms and synthetic methods.
Biology: : Explored for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential in treating diseases or as a precursor for drug development.
Industry: : Employed in materials science for the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary. In biological systems, it might interact with specific proteins or enzymes, altering their activity. Molecular targets could include receptors, transport proteins, or DNA. The triazole ring often plays a crucial role in binding to biological targets, while the phenylbutanone moiety may enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparing 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one with similar compounds highlights its unique structure:
Similar Compounds: : Other triazole-containing molecules, bicyclic compounds like tropanes, and phenylbutanone derivatives.
Uniqueness: : The combination of a triazole ring with a bicyclic octane system and a phenylbutanone moiety imparts distinct physicochemical properties, making it a versatile and potent molecule for diverse applications.
Properties
IUPAC Name |
2-phenyl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-18(14-6-4-3-5-7-14)19(24)22-15-8-9-16(22)13-17(12-15)23-20-10-11-21-23/h3-7,10-11,15-18H,2,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYBJZUFXCAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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